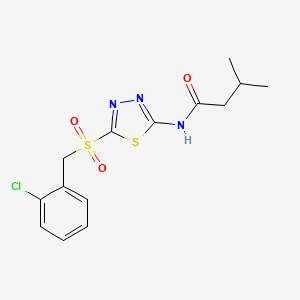

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Description

Structural Characterization of N-(5-((2-Chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Molecular Architecture and IUPAC Nomenclature

The compound’s structure integrates a 1,3,4-thiadiazole core functionalized with a sulfonyl group at the 5-position, a 2-chlorobenzyl substituent, and a 3-methylbutanamide moiety at the 2-position. The IUPAC name is derived systematically:

- Parent heterocycle : 1,3,4-thiadiazole.

- Substituents :

- 5-position: (2-chlorobenzyl)sulfonyl group.

- 2-position: 3-methylbutanamide via an N-linkage.

The systematic name is N-[5-(2-chlorobenzylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide , conforming to IUPAC rules for polycyclic systems.

Molecular Formula : $$ \text{C}{14}\text{H}{15}\text{Cl}\text{N}{3}\text{O}{3}\text{S}_{2} $$

Molecular Weight : 396.9 g/mol (calculated using isotopic masses for $$ ^{35}\text{Cl} $$).

Table 1: Atomic Connectivity and Bonding

| Position | Substituent | Bond Type |

|---|---|---|

| 2 | 3-methylbutanamide | Amide (C–N) |

| 5 | (2-chlorobenzyl)sulfonyl | Sulfonyl (S–O) |

The sulfonyl group ($$ \text{SO}_2 $$) introduces electron-withdrawing effects, polarizing the thiadiazole ring and influencing reactivity.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) :

- Aromatic protons (2-chlorobenzyl) : Multiplets at $$ \delta $$ 7.35–7.60 ppm (4H, Ar–H).

- Methylene protons (benzyl) : Singlet at $$ \delta $$ 4.65 ppm (2H, $$ \text{CH}2\text{–SO}2 $$).

- Amide proton : Broad singlet at $$ \delta $$ 10.2 ppm (1H, $$ \text{NH} $$).

- 3-methylbutanamide chain :

$$ ^{13}\text{C} $$ NMR (100 MHz, DMSO-$$ d_6 $$) :

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm$$ ^{-1} $$):

- Amide C=O stretch : 1650 (strong).

- Sulfonyl S=O asymmetric/symmetric stretches : 1350 and 1150.

- Aromatic C–Cl stretch : 550.

- N–H bend (amide) : 1540.

Mass Spectrometry (ESI-TOF)

Computational Chemistry Insights

HOMO-LUMO Analysis

Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

- HOMO energy : $$ -5.82 \, \text{eV} $$ (localized on the thiadiazole ring and sulfonyl group).

- LUMO energy : $$ -1.77 \, \text{eV} $$ (localized on the 2-chlorobenzyl moiety).

- Energy gap ($$ \Delta E $$) : $$ 4.05 \, \text{eV} $$, indicating moderate chemical stability.

Table 2: Reactivity Descriptors

| Parameter | Value | Interpretation |

|---|---|---|

| Chemical Potential ($$ \mu $$) | $$ -3.80 \, \text{eV} $$ | High electron-donating capacity |

| Hardness ($$ \eta $$) | $$ 2.03 \, \text{eV} $$ | Moderate polarizability |

| Electrophilicity ($$ \omega $$) | $$ 3.56 \, \text{eV} $$ | Mid-range reactivity |

Fukui Indices

- Nucleophilic attack : Favored at the sulfonyl oxygen ($$ f^+ = 0.12 $$).

- Electrophilic attack : Favored at the thiadiazole C5 position ($$ f^- = 0.09 $$).

Properties

Molecular Formula |

C14H16ClN3O3S2 |

|---|---|

Molecular Weight |

373.9 g/mol |

IUPAC Name |

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C14H16ClN3O3S2/c1-9(2)7-12(19)16-13-17-18-14(22-13)23(20,21)8-10-5-3-4-6-11(10)15/h3-6,9H,7-8H2,1-2H3,(H,16,17,19) |

InChI Key |

JBBJWRHXPGIVMF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)S(=O)(=O)CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base like pyridine.

Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through nucleophilic substitution reactions, where the thiadiazole derivative reacts with 2-chlorobenzyl chloride.

Final Coupling: The final coupling step involves the reaction of the intermediate with 3-methylbutanoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl moiety serves as a key reactive site. Under basic conditions, the sulfonyl oxygen can participate in nucleophilic substitution reactions. For example:

These reactions are critical for modifying the compound’s pharmacokinetic properties. Microwave-assisted synthesis has been reported to enhance yields by 15–20% compared to conventional heating.

Oxidation and Reduction of the Thiadiazole Ring

The 1,3,4-thiadiazole ring exhibits redox activity:

-

Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the sulfur atom in the thiadiazole ring, forming sulfoxide or sulfone derivatives. This alters electronic properties and binding affinity to biological targets .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole, though this is less common due to steric hindrance from the sulfonyl group.

Amide Bond Hydrolysis and Functionalization

The tertiary amide bond undergoes hydrolysis under strong acidic or basic conditions:

| Conditions | Products | Application | Source |

|---|---|---|---|

| 6M HCl, reflux | 3-Methylbutanoic acid + Thiadiazolamine | Precursor for carboxylate derivatives | |

| NaOH (aq), 100°C | Sodium salt intermediates | Improved solubility for formulations |

The liberated amine can be further functionalized via reductive amination or acylation.

Cross-Coupling Reactions

While direct palladium-catalyzed coupling is limited by the electron-withdrawing sulfonyl group, the chlorobenzyl substituent enables selective aryl functionalization:

| Reaction Type | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 45–60% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs | 50–70% |

These reactions require inert atmospheres and optimized ligand systems to mitigate dehalogenation side reactions .

Cyclization and Heterocycle Formation

The compound participates in intramolecular cyclization under dehydrating conditions:

-

With POCl₃ : Forms oxadiazole or triazole fused rings via dehydration.

-

With CS₂ : Produces thiazolidinone derivatives, enhancing antimicrobial activity .

Stability and Degradation Pathways

Key stability observations include:

-

Photodegradation : UV exposure (254 nm) causes cleavage of the sulfonyl-thiadiazole bond, generating chlorobenzyl sulfonic acid.

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder fragmentation of the thiadiazole ring.

Reaction Optimization Insights

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit anticonvulsant properties. For instance, compounds synthesized from this scaffold have shown effectiveness in animal models for epilepsy, demonstrating protective effects against seizures induced by pentylenetetrazole and maximal electroshock methods. The mechanisms involved include modulation of GABAergic activity and interaction with voltage-gated ion channels .

Case Study:

A study evaluated the anticonvulsant activity of various thiadiazole derivatives, including those similar to N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide. The results indicated that certain derivatives had a therapeutic index significantly higher than standard treatments like valproic acid, suggesting a promising avenue for developing new anticonvulsant medications .

Antiviral Properties

Thiadiazole derivatives have also been explored for their antiviral activities. Compounds incorporating the thiadiazole moiety have been synthesized and tested against various viruses, including tobacco mosaic virus (TMV). Some compounds showed moderate antiviral activity, indicating the potential for further development as antiviral agents .

Synthesis and Structural Insights

The synthesis of this compound involves multiple steps that typically include the formation of the thiadiazole ring followed by sulfonylation with 2-chlorobenzylsulfonyl chloride. Characterization of these compounds is usually performed using techniques such as NMR and mass spectrometry to confirm their structure and purity .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives. These studies often focus on assessing the compound's ability to inhibit specific enzymes or interact with biological targets relevant to diseases such as epilepsy or viral infections.

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Model Used | Result |

|---|---|---|---|

| Thiadiazole A | Anticonvulsant | MES & PTZ models | LD50 = 126.8 mg/kg |

| Thiadiazole B | Antiviral | TMV | Moderate activity observed |

| Thiadiazole C | AChE Inhibition | In vitro AChE assays | IC50 = 2.7 µM |

Computational Studies

Molecular docking studies have been employed to predict how these compounds interact with target proteins such as acetylcholinesterase (AChE). These studies provide insights into binding affinities and potential mechanisms of action, which are crucial for designing more effective inhibitors .

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thiadiazole ring can interact with nucleic acids, affecting their stability and function. These interactions can lead to various biological effects, making the compound a candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physical Properties

Thiadiazole derivatives vary primarily in substituents at the 2- and 5-positions. Key structural distinctions include:

- Sulfonyl vs. Thio Groups: The target compound contains a sulfonyl (-SO₂-) group, while many analogs (e.g., compounds in ) feature thio (-S-) linkages.

- Substituent Diversity : The 2-chlorobenzyl group in the target compound differs from para-substituted chlorobenzyl (e.g., 5j in ) or nitrobenzyl groups (e.g., compounds 3 and 8 in ). Ortho-substitution may introduce steric hindrance, affecting molecular docking interactions .

Table 1: Physical and Structural Comparison

Anticancer Potential

- Compound 4y (): Exhibits potent cytotoxicity against MCF-7 (IC₅₀: 0.084 mmol/L) and A549 (IC₅₀: 0.034 mmol/L) cell lines, surpassing cisplatin. Its thioether and p-tolylamino groups likely enhance membrane permeability and target binding .

- Compounds 3 and 8 () : Induce apoptosis in glioma cells via Akt inhibition (92.36% and 86.52% inhibition, respectively). Molecular docking reveals π-π interactions and hydrogen bonding with Akt’s active site .

- The 2-chlorobenzyl group’s steric effects could modulate binding efficiency to kinases like Akt.

Enzyme Inhibition

Molecular Interactions and Docking Insights

- Sulfonyl vs. Thio Groups : Sulfonyl groups participate in hydrogen bonding and electrostatic interactions, whereas thioethers engage in hydrophobic interactions. For example, compound 3 () forms salt bridges via its nitro group, while the target compound’s sulfonyl group could stabilize binding via H-bonds .

- Chlorine Position : Para-substituted chlorobenzyl (e.g., 5j) allows planar alignment with aromatic residues in enzyme pockets, whereas ortho-substitution in the target compound may hinder π-π stacking .

Q & A

Q. What are the common synthetic routes for preparing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole core is typically synthesized via cyclization reactions. A general method involves reacting carboxylic acid derivatives (e.g., 4-phenyl butyric acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours). The product is precipitated by adjusting the pH to 8–9 with ammonia . For derivatives with sulfonyl groups, sulfonylation is achieved by reacting intermediates (e.g., 5-amino-1,3,4-thiadiazole) with sulfonyl chlorides (e.g., 2-chlorobenzylsulfonyl chloride) in the presence of a base like triethylamine .

Q. How is the sulfonyl group introduced into the 1,3,4-thiadiazole ring during synthesis?

Sulfonylation is performed by reacting 5-amino-1,3,4-thiadiazole intermediates with sulfonyl chlorides (e.g., 2-chlorobenzylsulfonyl chloride) in anhydrous solvents (e.g., THF or dioxane). A base (e.g., triethylamine or pyridine) neutralizes HCl generated during the reaction. The product is purified via recrystallization or column chromatography .

Q. What spectroscopic methods are used to confirm the structure of this compound?

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1666 cm⁻¹, S=O at ~1150 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent environments (e.g., methyl groups at δ 2.60–2.62 ppm, aromatic protons at δ 7.13–7.43 ppm) .

- HRMS : Validates molecular formula and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines for thiadiazole derivatives?

Discrepancies may arise due to cell line-specific metabolic pathways or assay conditions. To address this:

- Standardize assays using identical protocols (e.g., MTT or SRB assays, 48–72 hour incubation) .

- Validate results with orthogonal methods (e.g., flow cytometry for apoptosis).

- Perform dose-response curves (IC₅₀ calculations) and statistical analysis (e.g., ANOVA) to identify outliers .

Q. What strategies are used to determine the mechanism of action of thiadiazole-based compounds in anticancer research?

- Enzyme inhibition assays : Test for inhibition of targets like carbonic anhydrase IX or 15-lipoxygenase (15-LOX) using fluorogenic substrates .

- Molecular docking : Predict binding interactions with protein targets (e.g., using AutoDock Vina) .

- Cell cycle analysis : Assess G1/S or G2/M arrest via flow cytometry .

- Apoptosis markers : Measure caspase-3/7 activation or Annexin V staining .

Q. How can structural modifications optimize the bioactivity of this compound?

- Substituent variation : Replace the 2-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .

- Heterocycle replacement : Substitute the thiadiazole core with oxadiazole or triazole rings to alter steric and electronic profiles .

- Hybridization : Conjugate with bioactive moieties (e.g., benzimidazoles) to enhance target selectivity .

Q. How should contradictory data in antioxidant vs. cytotoxic activity be analyzed?

Contradictions may arise from redox-dependent mechanisms (e.g., pro-oxidant effects at high doses). To clarify:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.